molecular formula C7H15NO2 B1615688 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol CAS No. 2424-05-7

2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol

Cat. No.: B1615688
CAS No.: 2424-05-7
M. Wt: 145.2 g/mol
InChI Key: ZAYJKJNSENNBGW-UHFFFAOYSA-N
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Description

2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is also known by other names such as N-allyl-2,2’-iminodiethanol and bis(β-hydroxyethyl)allylamine . This compound is characterized by the presence of an allyl group, a hydroxyethyl group, and an aminoethanol backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol typically involves the reaction of allylamine with ethylene oxide . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Allylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function . These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol include:

    N,N-bis(2-hydroxyethyl)ethylenediamine: A compound with similar hydroxyethyl groups but different overall structure.

    2-(2-Aminoethoxy)ethanol: Another compound with a similar aminoethanol backbone.

Uniqueness

What sets this compound apart is the presence of the allyl group, which imparts unique reactivity and potential applications. The combination of the allyl and hydroxyethyl groups makes it a versatile molecule for various chemical and biological studies.

Properties

IUPAC Name

2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-8(4-6-9)5-7-10/h2,9-10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJKJNSENNBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275425
Record name 2-[allyl(2-hydroxyethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2424-05-7
Record name NSC93334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93334
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[allyl(2-hydroxyethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ALLYL-2,2'-IMINODIETHANOL
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A one liter, 3-necked, round bottomed flask, equipped with mechanical stirrer, dry ice condenser, thermometer and addition funnel (mounted atop condenser), was charged with diethanolamine (210.3 g, 2.0 mol). Finely ground sodium carbonate (17 g, 1.1 mol) was added to the flask. The amine was heated and stirred at 80° and the sodium carbonate dissolved. Allyl chloride (168.3 g, 2.2 mol) was added dropwise while keeping the reflux rate low and the temperature between 100° and 110° C. for between 2 and 3 hours. Stirring was continued at about 100° for 12 hours. The reaction mixture was allowed to cool and then diluted with dichloromethane (500 mL). The reaction mixture was then filtered. The residual salts in the reaction vessel were slurried with dichloromethane and filtered and finally all the salts were rinsed again with dichloromethane. The solvent was evaporated under reduced pressure to yield N-allyldiethanolamine (297.7 g, 102%) as a clear yellow oil. After cooling there was additional salt precipitation although the weight recorded was 297 g. Gas chromatographic analysis indicated that the product was approximately 90% pure. Distillation of the nearly pure material was conducted using a simple distillation head. Product boiling between 96° and 100° at 0.05 mL was collected affording 238 g (82% of the pure product):
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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